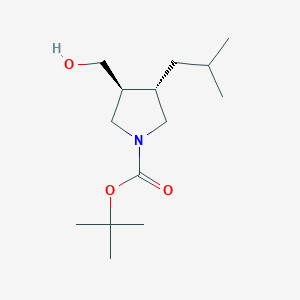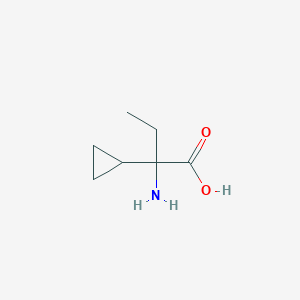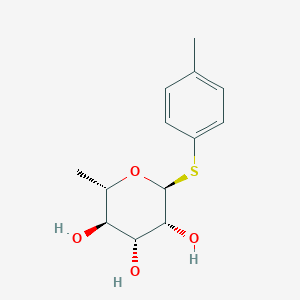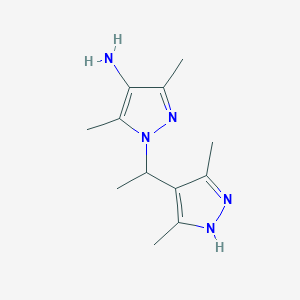![molecular formula C10H9BrN2 B11762041 6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)
6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Various synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors under controlled conditions.
Multicomponent Reactions: These reactions are efficient for constructing the imidazo[1,2-a]pyridine core by combining multiple reactants in a single step.
Oxidative Coupling: This method involves the coupling of intermediates in the presence of oxidizing agents.
Tandem Reactions: These reactions involve multiple sequential steps to form the desired product.
Chemical Reactions Analysis
6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of the bromine atom with other functional groups.
Oxidation Reactions:
Reduction Reactions: These reactions involve the addition of hydrogen atoms to the compound.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
- 6-Bromoimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its cyclopropyl group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-3-cyclopropylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-4-10-12-5-9(7-1-2-7)13(10)6-8/h3-7H,1-2H2 |
InChI Key |
KKFQONDMWIVBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)



![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)




![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)


![tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11762026.png)

